![molecular formula C23H25ClOSi B14328369 (4-Chlorophenyl)(dimethyl)[3-(3-phenoxyphenyl)propyl]silane CAS No. 105024-85-9](/img/structure/B14328369.png)
(4-Chlorophenyl)(dimethyl)[3-(3-phenoxyphenyl)propyl]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chlorophenyl)(dimethyl)[3-(3-phenoxyphenyl)propyl]silane is an organosilicon compound that features a silicon atom bonded to a 4-chlorophenyl group, two methyl groups, and a 3-(3-phenoxyphenyl)propyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(dimethyl)[3-(3-phenoxyphenyl)propyl]silane typically involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond. One common method involves the reaction of 4-chlorophenylsilane with 3-(3-phenoxyphenyl)propene in the presence of a platinum catalyst under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve similar hydrosilylation reactions but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and catalyst concentration.
Análisis De Reacciones Químicas
Types of Reactions
(4-Chlorophenyl)(dimethyl)[3-(3-phenoxyphenyl)propyl]silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silicon-containing groups to different oxidation states.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Various reduced silicon species.
Substitution: Halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
(4-Chlorophenyl)(dimethyl)[3-(3-phenoxyphenyl)propyl]silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Potential use in the development of bioactive molecules.
Medicine: Investigated for its potential in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of (4-Chlorophenyl)(dimethyl)[3-(3-phenoxyphenyl)propyl]silane involves its interaction with various molecular targets. The silicon atom can form stable bonds with organic groups, allowing the compound to act as a cross-linking agent in polymers. Additionally, the phenyl groups can participate in π-π interactions, enhancing the compound’s stability and reactivity .
Comparación Con Compuestos Similares
Similar Compounds
- (4-Chlorophenyl)(dimethyl)[3-(4-phenoxyphenyl)propyl]silane
- (4-Chlorophenyl)(dimethyl)[3-(2-phenoxyphenyl)propyl]silane
- (4-Chlorophenyl)(dimethyl)[3-(3-methoxyphenyl)propyl]silane
Uniqueness
(4-Chlorophenyl)(dimethyl)[3-(3-phenoxyphenyl)propyl]silane is unique due to the specific positioning of the phenoxy group on the phenyl ring, which can influence its reactivity and interaction with other molecules. This structural uniqueness can lead to distinct physical and chemical properties compared to similar compounds .
Propiedades
Número CAS |
105024-85-9 |
|---|---|
Fórmula molecular |
C23H25ClOSi |
Peso molecular |
381.0 g/mol |
Nombre IUPAC |
(4-chlorophenyl)-dimethyl-[3-(3-phenoxyphenyl)propyl]silane |
InChI |
InChI=1S/C23H25ClOSi/c1-26(2,23-15-13-20(24)14-16-23)17-7-9-19-8-6-12-22(18-19)25-21-10-4-3-5-11-21/h3-6,8,10-16,18H,7,9,17H2,1-2H3 |
Clave InChI |
ZJZURWFWIYFHIP-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(CCCC1=CC(=CC=C1)OC2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Morpholin-4-yl-3-[6-(morpholin-4-ylcarbamoylamino)hexyl]urea](/img/structure/B14328288.png)
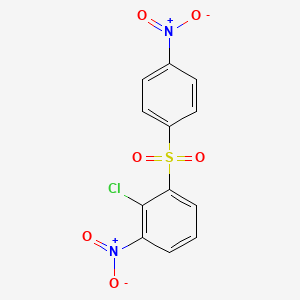
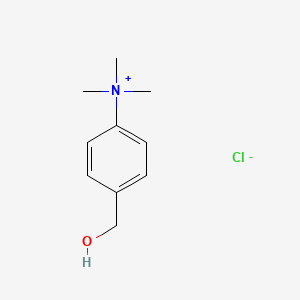
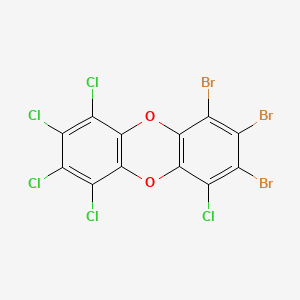

![{[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-4-yl]sulfanyl}acetonitrile](/img/structure/B14328325.png)
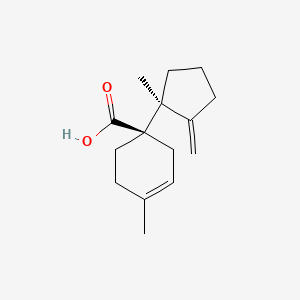

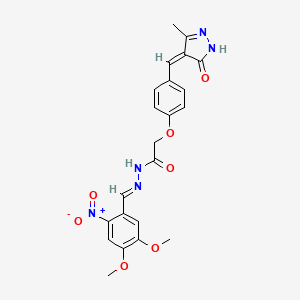


![2-[4-(4-Cyanophenoxy)phenoxy]-N-[(dipropylamino)sulfanyl]propanamide](/img/structure/B14328379.png)

![1-[1,1-Bis(ethylsulfanyl)ethyl]-4-nitrobenzene](/img/structure/B14328399.png)
